Aurein 1.1

Description

Structure

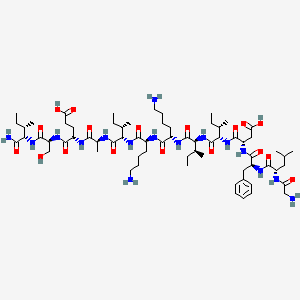

2D Structure

Properties

Molecular Formula |

C68H116N16O18 |

|---|---|

Molecular Weight |

1445.7 g/mol |

IUPAC Name |

(4S)-4-[[(2S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-5-[[(2S)-1-[[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C68H116N16O18/c1-12-37(7)53(57(72)91)81-65(99)49(35-85)80-60(94)45(27-28-51(87)88)75-58(92)41(11)73-66(100)54(38(8)13-2)82-61(95)44(26-20-22-30-70)76-59(93)43(25-19-21-29-69)77-67(101)55(39(9)14-3)84-68(102)56(40(10)15-4)83-64(98)48(33-52(89)90)79-63(97)47(32-42-23-17-16-18-24-42)78-62(96)46(31-36(5)6)74-50(86)34-71/h16-18,23-24,36-41,43-49,53-56,85H,12-15,19-22,25-35,69-71H2,1-11H3,(H2,72,91)(H,73,100)(H,74,86)(H,75,92)(H,76,93)(H,77,101)(H,78,96)(H,79,97)(H,80,94)(H,81,99)(H,82,95)(H,83,98)(H,84,102)(H,87,88)(H,89,90)/t37-,38-,39-,40-,41-,43-,44-,45-,46-,47-,48-,49-,53-,54-,55-,56-/m0/s1 |

InChI Key |

ZDNJRZFLCQAKNN-KCXQPHGNSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(C)C)NC(=O)CN |

Canonical SMILES |

CCC(C)C(C(=O)N)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(C(C)CC)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C(C)CC)NC(=O)C(C(C)CC)NC(=O)C(CC(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(C)C)NC(=O)CN |

Origin of Product |

United States |

Foundational & Exploratory

Aurein 1.1: A Technical Guide to a Potent Antimicrobial Peptide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aurein 1.1 is a cationic antimicrobial peptide, first identified in the skin secretions of the Australian Green and Golden Bell Frog, Litoria aurea, and the Southern Bell Frog, Litoria raniformis. As one of the smallest known antimicrobial peptides from an anuran source, it represents a subject of significant interest for the development of novel anti-infective and anticancer therapeutics. This technical guide provides a comprehensive overview of the discovery, origin, and biological activities of this compound. It details the experimental protocols for its isolation and characterization, presents its known biological activities in a structured format, and elucidates its mechanism of action through the "carpet model."

Discovery and Origin

This compound was first described as part of a family of antimicrobial peptides isolated from the skin secretions of the Australian bell frogs, Litoria aurea and Litoria raniformis[1]. These secretions are a crucial component of the frogs' innate immune system, offering protection against a broad range of pathogens in their environment. The initial characterization of the aurein peptide family, including this compound, was detailed in a seminal 2000 study by Rozek et al., which laid the groundwork for further investigation into their therapeutic potential.

The amino acid sequence of this compound is GLFDIIKKIAESI-NH2 . It is a relatively short peptide, consisting of 13 amino acid residues with an amidated C-terminus, a common feature among many antimicrobial peptides that enhances their stability and activity.

Quantitative Biological Activity

While specific quantitative data for this compound is limited in publicly available literature, extensive research has been conducted on its close analog, Aurein 1.2 (GLFDIIKKIAESF-NH2), which differs by a single amino acid at the C-terminus. The following tables summarize the antimicrobial and hemolytic activities of Aurein 1.2, which are considered to be highly indicative of the activity of this compound.

Table 1: Minimum Inhibitory Concentrations (MIC) of Aurein 1.2

| Target Microorganism | Strain | MIC (µg/mL) | Reference |

| Bacillus subtilis | ~30 | [2] | |

| Escherichia coli | ~100 | [2] |

Table 2: Hemolytic Activity of Aurein 1.2

| Assay | Value | Conditions | Reference |

| Hemolytic Activity (HC50) | Data not consistently reported for this compound or 1.2. General studies on related peptides suggest a range to be considered. | Human Red Blood Cells |

Note: The HC50 (half-maximal hemolytic concentration) is a measure of the concentration of a substance that causes 50% hemolysis of red blood cells. A higher HC50 value indicates lower hemolytic activity and thus, lower toxicity to mammalian cells.

Experimental Protocols

Peptide Isolation and Purification from Frog Skin Secretions

This protocol is a generalized procedure based on methods commonly used for the isolation of antimicrobial peptides from amphibian skin.

-

Stimulation of Peptide Secretion: The dorsal skin of the frog is stimulated electrically with a bipolar electrode (e.g., 2V, 5 ms pulses) to induce the release of granular gland secretions.

-

Collection: The secretions are collected by washing the skin with deionized water and the resulting solution is snap-frozen in liquid nitrogen.

-

Lyophilization: The frozen secretion is lyophilized to obtain a dry powder.

-

Extraction: The lyophilized powder is extracted with a solvent mixture, typically methanol containing 0.1% trifluoroacetic acid (TFA), to solubilize the peptides.

-

Centrifugation: The extract is centrifuged to remove any insoluble material.

-

Reversed-Phase HPLC (RP-HPLC): The supernatant is subjected to RP-HPLC on a C18 column. A gradient of acetonitrile in water (both containing 0.1% TFA) is used to separate the peptides based on their hydrophobicity.

-

Fraction Collection and Analysis: Fractions are collected and analyzed for antimicrobial activity. Active fractions are further purified by subsequent rounds of RP-HPLC using different gradient conditions or column chemistries until a pure peptide is obtained.

-

Mass Spectrometry and Sequencing: The molecular weight of the purified peptide is determined by mass spectrometry, and the amino acid sequence is determined by Edman degradation or tandem mass spectrometry.

Antimicrobial Susceptibility Testing: Broth Microdilution Assay

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Preparation of Bacterial Inoculum: A single colony of the test bacterium is inoculated into a suitable broth medium (e.g., Mueller-Hinton Broth) and incubated until it reaches the logarithmic growth phase. The bacterial suspension is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

-

Peptide Dilution Series: A serial two-fold dilution of the Aurein peptide is prepared in a 96-well microtiter plate.

-

Inoculation: The standardized bacterial inoculum is added to each well of the microtiter plate containing the peptide dilutions.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits the visible growth of the bacterium.

Hemolytic Activity Assay

This protocol measures the lytic activity of a peptide against red blood cells.

-

Preparation of Red Blood Cells (RBCs): Freshly obtained red blood cells (e.g., human or sheep) are washed several times with a phosphate-buffered saline (PBS) solution by centrifugation and resuspension to remove plasma and buffy coat. The washed RBCs are then diluted to a final concentration (e.g., 4% v/v) in PBS.

-

Peptide Dilution Series: A serial dilution of the Aurein peptide is prepared in a 96-well microtiter plate.

-

Incubation: The RBC suspension is added to each well containing the peptide dilutions. The plate is incubated at 37°C for a specified time (e.g., 1 hour).

-

Centrifugation: The plate is centrifuged to pellet the intact RBCs.

-

Measurement of Hemoglobin Release: The amount of hemoglobin released into the supernatant is quantified by measuring the absorbance at a specific wavelength (e.g., 450 nm) using a spectrophotometer.

-

Calculation of Hemolysis: The percentage of hemolysis is calculated relative to a positive control (100% hemolysis, induced by a detergent like Triton X-100) and a negative control (0% hemolysis, RBCs in PBS alone). The HC50 value is determined by plotting the percentage of hemolysis against the peptide concentration.

Mechanism of Action: The Carpet Model

This compound is believed to exert its antimicrobial effect through a membrane-disruptive mechanism known as the "carpet model". This model is distinct from pore-forming mechanisms and involves the accumulation of peptide molecules on the surface of the target cell membrane.

The proposed workflow for the carpet model is as follows:

-

Electrostatic Attraction: The cationic this compound peptide is initially attracted to the negatively charged components of the microbial cell membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.

-

"Carpeting" of the Membrane Surface: The peptide molecules accumulate on the outer leaflet of the cell membrane, forming a "carpet-like" layer.

-

Membrane Destabilization: Once a threshold concentration of the peptide is reached on the membrane surface, the integrity of the lipid bilayer is disrupted. This is thought to occur through a detergent-like effect, where the hydrophobic regions of the peptide interact with the lipid acyl chains, leading to membrane thinning and destabilization.

-

Micelle Formation and Cell Lysis: The destabilized membrane eventually breaks down, forming transient pores or micelles, which leads to the leakage of intracellular contents and ultimately, cell death.

Visualizations

Experimental Workflow for Peptide Isolation

Logical Relationship of the Carpet Model Mechanism

Conclusion and Future Directions

This compound, a small yet potent antimicrobial peptide from the skin of Australian bell frogs, holds considerable promise as a template for the development of new therapeutic agents. Its broad-spectrum antimicrobial activity, coupled with a membrane-disruptive mechanism that is less likely to induce resistance compared to conventional antibiotics, makes it an attractive candidate for further research. Future studies should focus on obtaining more precise quantitative data on the antimicrobial and hemolytic activities of synthetic this compound to better assess its therapeutic index. Furthermore, structure-activity relationship studies, involving the synthesis and evaluation of this compound analogs, could lead to the design of peptides with enhanced potency and reduced toxicity, paving the way for their potential clinical application.

References

The Biological Activity of Aurein 1.1: A Technical Guide

An In-depth Examination for Researchers, Scientists, and Drug Development Professionals

Introduction

Aurein 1.1 is a cationic antimicrobial peptide (AMP) originally isolated from the skin secretions of the Australian Green and Golden Bell Frog (Litoria aurea). It belongs to a family of short, amphipathic peptides that represent a critical component of the frog's innate immune system. Like other AMPs, this compound has garnered interest for its potential as a novel therapeutic agent due to its broad-spectrum activity and unique mechanism of action, which can circumvent conventional antibiotic resistance.

This technical guide provides a comprehensive overview of the biological activity of this compound. It is important to note that its close homolog, Aurein 1.2, has been more extensively studied and is often used as the model peptide for the Aurein 1.x family. Consequently, this document leverages the substantial body of research on Aurein 1.2 to infer and describe the activities and mechanisms attributable to this compound, while clearly delineating the data source.

Peptide Structure and Properties

This compound is a 13-amino acid peptide. Its primary sequence and key physicochemical properties are fundamental to its biological function. The peptide is cationic at physiological pH and possesses an amphipathic structure, allowing it to preferentially interact with the negatively charged membranes of microbes.

Table 1: Physicochemical Properties of Aurein Peptides

| Peptide | UniProt ID | Sequence | Net Charge (pH 7) |

| This compound | P82386 | GLFDIVKKVVGAF-NH₂ | +2 |

| Aurein 1.2 | P82387 | GLFDIIKKIAESF-NH₂ | +1 |

Note: The C-terminus of both peptides is amidated, a common feature in AMPs that enhances stability and activity by neutralizing the negative charge of the carboxyl group and increasing the peptide's overall positive charge.[1]

Mechanism of Action: The Carpet Model

The primary mechanism of action for the Aurein 1.x family is believed to be membrane disruption via the "carpet model".[2][3][4] This model is distinct from pore-forming mechanisms like the "barrel-stave" or "toroidal pore" models. The process involves several stages:

-

Electrostatic Attraction: The cationic Aurein peptide is initially attracted to the anionic components of the target microbial membrane, such as phosphatidylglycerol (PG) lipids or lipopolysaccharides (LPS).[5]

-

Surface Accumulation: The peptides accumulate on the membrane surface, orienting parallel to the lipid bilayer, forming a "carpet-like" layer.[4]

-

Threshold Concentration: As more peptides bind, they reach a critical threshold concentration on the surface.

-

Membrane Disruption: Once this threshold is exceeded, the peptides induce membrane destabilization in a detergent-like manner. This can lead to the formation of transient pores, micelles, or the complete disintegration of the membrane, causing leakage of intracellular contents and cell death.[2][3]

This mechanism is less specific than targeting intracellular components, making it more difficult for bacteria to develop resistance.

Biological Activity Data (Aurein 1.2)

While specific quantitative data for this compound is limited in publicly available literature, extensive testing on Aurein 1.2 provides a strong indication of the family's potency. The following tables summarize Minimum Inhibitory Concentration (MIC) and anticancer activity data for Aurein 1.2.

Table 2: Antimicrobial Activity of Aurein 1.2

| Target Organism | Type | MIC (µg/mL) | Reference |

| Bacillus subtilis | Gram-positive | 30 | [6] |

| Staphylococcus aureus | Gram-positive | 1 - 16 | [7] |

| Enterococcus faecalis | Gram-positive | 1 - 16 | [7] |

| Escherichia coli | Gram-negative | 100 - 256 | [6][7] |

| Pseudomonas aeruginosa | Gram-negative | 256 | [7] |

| Candida albicans | Fungus | 32 | [7] |

Table 3: Anticancer Activity of Aurein 1.2

| Activity Metric | Details | Reference |

| Cytotoxic Activity | Active against NCI-60 human tumor cell lines, including leukemia, melanoma, lung, colon, CNS, ovarian, prostate, and breast cancer cell lines. | [7] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the biological activity of antimicrobial peptides like this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution assay is the standard method for determining the MIC of an antimicrobial agent.[8][9]

Objective: To find the lowest concentration of the peptide that prevents visible growth of a target microorganism.

Materials:

-

This compound peptide stock solution

-

96-well microtiter plates (non-binding surface recommended)

-

Cation-adjusted Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

Bacterial culture in logarithmic growth phase, diluted to ~5 x 10⁵ CFU/mL

-

Incubator

-

Plate reader (optional, for OD measurements)

Procedure:

-

Peptide Dilution: Prepare serial twofold dilutions of the this compound stock solution in the appropriate growth medium directly in the 96-well plate. A typical concentration range might be 256 µg/mL down to 0.5 µg/mL.

-

Inoculation: Add an equal volume of the standardized bacterial inoculum to each well, bringing the final bacterial concentration to the target density.

-

Controls:

-

Positive Control: Wells containing bacterial inoculum and medium only (no peptide) to ensure bacterial growth.

-

Negative Control: Wells containing medium only (no bacteria or peptide) to check for sterility and background absorbance.

-

-

Incubation: Incubate the plate at 37°C for 16-20 hours.

-

Reading Results: The MIC is determined as the lowest peptide concentration in which no visible turbidity (bacterial growth) is observed. This can be assessed visually or by measuring the optical density (OD) at 600 nm.

Protocol 2: MTT Assay for Cytotoxicity (IC50 Determination)

The MTT assay is a colorimetric method used to assess cell viability and is commonly employed to determine the 50% inhibitory concentration (IC50) of a compound against cancer cells.[10][11]

Objective: To measure the concentration of this compound that inhibits the growth of a cancer cell line by 50%.

Materials:

-

This compound peptide stock solution

-

Target cancer cell line (e.g., HT-29, MDA-MB-231)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well flat-bottom cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

CO₂ incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in the CO₂ incubator.

-

Peptide Treatment: The next day, remove the medium and add fresh medium containing serial dilutions of this compound. Include untreated cells as a control (100% viability).

-

Incubation: Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add MTT solution to each well and incubate for an additional 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the purple solution on a microplate reader at a wavelength of ~570 nm.

-

Calculation: Calculate the percentage of cell viability for each peptide concentration relative to the untreated control. Plot the viability percentage against the logarithm of the peptide concentration and use a non-linear regression model to determine the IC50 value.

Conclusion

This compound, as part of the Aurein peptide family, represents a promising candidate for further research and development. Its presumed mechanism of action—disruption of the microbial membrane via the carpet model—is a key advantage in an era of growing antibiotic resistance. While much of the detailed quantitative and mechanistic work has focused on the closely related Aurein 1.2, the data provides a strong foundation for understanding the potent antimicrobial and anticancer potential of this compound. Further direct investigation into this compound is warranted to fully elucidate its unique properties and therapeutic promise.

References

- 1. Antimicrobial Peptides: Diversity, Mechanism of Action and Strategies to Improve the Activity and Biocompatibility In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.aip.org [pubs.aip.org]

- 5. mdpi.com [mdpi.com]

- 6. Interaction of the antimicrobial peptides caerin 1.1 and aurein 1.2 with intact bacteria by 2H solid-state NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Alanine Scanning Studies of the Antimicrobial Peptide Aurein 1.2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. dickwhitereferrals.com [dickwhitereferrals.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Aurein 1.1: A Technical Guide to its Primary Sequence, Structure, and Function

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aurein 1.1 is a cationic antimicrobial peptide (AMP) originally isolated from the skin secretions of the Australian Southern Bell Frog, Litoria raniformis[1]. It belongs to the aurein family of peptides, which are known for their broad-spectrum antimicrobial activity. This technical guide provides a comprehensive overview of the primary sequence, physicochemical properties, structure, and mechanism of action of this compound, intended for researchers and professionals in the fields of microbiology, biochemistry, and drug development.

Primary Sequence and Physicochemical Properties

This compound is a relatively short peptide, consisting of 13 amino acid residues. Its primary sequence has been determined to be:

Gly-Leu-Phe-Asp-Ile-Ile-Lys-Lys-Ile-Ala-Ser-Val-Ile-NH₂

The C-terminus of the peptide is amidated, a common feature in many antimicrobial peptides that enhances their stability and activity. The physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Amino Acid Sequence | GLFDIIKKIASVI | UniProt P82386[1] |

| Molecular Formula | C₆₇H₁₂₁N₁₅O₁₅ | Calculated |

| Molecular Weight | 1447.78 Da | UniProt P82386[1] |

| Length | 13 residues | UniProt P82386[1] |

| Net Charge at pH 7 | +2 | Calculated |

| Isoelectric Point (pI) | 9.85 | Calculated |

| Grand Average of Hydropathicity (GRAVY) | 0.862 | Calculated |

Structure

The secondary structure of this compound has been investigated using spectroscopic techniques. In an aqueous environment, the peptide is largely unstructured, adopting a random coil conformation. However, in the presence of a membrane-mimicking environment, such as sodium dodecyl sulfate (SDS) micelles or lipid vesicles, this compound undergoes a conformational change to form an α-helical structure. This amphipathic helix is crucial for its antimicrobial activity, allowing it to interact with and disrupt bacterial cell membranes.

Antimicrobial Activity

This compound exhibits activity primarily against Gram-positive bacteria. While specific minimum inhibitory concentration (MIC) values for a wide range of pathogens are not extensively documented in publicly available literature, the closely related Aurein 1.2 (which differs by a single amino acid) shows MICs in the range of 30-100 µg/mL against bacteria such as Bacillus subtilis and Escherichia coli[2]. It is important to note that the activity of this compound may differ, and empirical testing is necessary to determine its precise antimicrobial spectrum and potency.

Mechanism of Action

The primary mechanism of action for this compound is the disruption of the bacterial cell membrane. It is proposed to follow the "carpet-like" model.

Carpet-Like Mechanism of Membrane Disruption

Caption: The carpet-like mechanism of this compound.

The positively charged residues of this compound are initially attracted to the negatively charged components of the bacterial cell membrane, such as phosphatidylglycerol. Upon reaching a critical concentration, the peptides accumulate on the membrane surface, forming a "carpet-like" layer. This accumulation disrupts the local lipid packing, leading to membrane thinning, increased permeability, and eventual micellization and lysis of the cell membrane.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of this compound

This compound can be chemically synthesized using Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis.

Workflow for Solid-Phase Peptide Synthesis:

Caption: General workflow for the solid-phase synthesis of this compound.

-

Resin Preparation: Rink amide resin is swelled in a suitable solvent such as dimethylformamide (DMF).

-

Fmoc Deprotection: The Fmoc protecting group on the resin is removed using a solution of 20% piperidine in DMF.

-

Amino Acid Coupling: The first Fmoc-protected amino acid (Fmoc-Ile-OH) is activated with a coupling reagent like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and a base such as DIPEA (N,N-diisopropylethylamine) and coupled to the resin.

-

Washing: The resin is washed with DMF and dichloromethane (DCM) to remove excess reagents and byproducts.

-

Chain Elongation: Steps 2-4 are repeated for each subsequent amino acid in the sequence.

-

Cleavage and Deprotection: The final peptide is cleaved from the resin and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

-

Purification and Characterization: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity is confirmed by mass spectrometry.

Structural Analysis by NMR and CD Spectroscopy

Nuclear Magnetic Resonance (NMR) Spectroscopy: The three-dimensional structure of this compound in a membrane-mimicking environment can be determined using solution NMR spectroscopy.

-

Sample Preparation: The lyophilized peptide is dissolved in a solvent containing membrane mimetics, such as deuterated SDS micelles or bicelles.

-

Data Acquisition: A series of 2D NMR experiments, including TOCSY (Total Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), are performed.

-

Resonance Assignment: The individual proton resonances are assigned to specific amino acid residues in the peptide sequence.

-

Structural Calculations: Interproton distance restraints derived from NOESY spectra are used to calculate a family of structures that are consistent with the experimental data.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to determine the secondary structure of this compound in different environments.

-

Sample Preparation: The peptide is dissolved in an appropriate buffer (e.g., phosphate buffer for aqueous conditions) or a buffer containing membrane mimetics (e.g., SDS or lipid vesicles).

-

Data Acquisition: CD spectra are recorded in the far-UV region (typically 190-250 nm).

-

Data Analysis: The resulting spectra are analyzed to estimate the percentage of α-helix, β-sheet, and random coil content. An α-helical structure is characterized by negative bands at approximately 208 and 222 nm and a positive band around 192 nm.

Antimicrobial Susceptibility Testing

The antimicrobial activity of this compound is typically determined by measuring its Minimum Inhibitory Concentration (MIC) using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

Inoculum Preparation: A standardized suspension of the test microorganism is prepared in a suitable growth medium (e.g., Mueller-Hinton Broth).

-

Serial Dilution: The peptide is serially diluted in the growth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the bacterial suspension.

-

Incubation: The plate is incubated under appropriate conditions for the test organism (e.g., 37°C for 18-24 hours).

-

MIC Determination: The MIC is the lowest concentration of the peptide that completely inhibits the visible growth of the microorganism.

Hemolytic Activity Assay

The toxicity of this compound to eukaryotic cells is often assessed by its hemolytic activity against red blood cells.

-

Red Blood Cell Preparation: Fresh red blood cells are washed with a buffered saline solution (e.g., PBS) and resuspended to a specific concentration.

-

Peptide Incubation: The red blood cell suspension is incubated with various concentrations of the peptide.

-

Hemolysis Measurement: After incubation, the samples are centrifuged, and the release of hemoglobin into the supernatant is measured spectrophotometrically at a specific wavelength (e.g., 540 nm).

-

HC₅₀ Determination: The concentration of the peptide that causes 50% hemolysis (HC₅₀) is determined. A high HC₅₀ value indicates low toxicity.

Conclusion

This compound is a promising antimicrobial peptide with a well-defined primary sequence and a mechanism of action that involves the disruption of bacterial membranes. Its relatively simple structure and potent activity make it an attractive candidate for further investigation and development as a potential therapeutic agent. The experimental protocols outlined in this guide provide a framework for the synthesis, characterization, and evaluation of this compound and its analogs. Further research is warranted to fully elucidate its antimicrobial spectrum, in vivo efficacy, and potential for clinical applications.

References

A Technical Guide to the Mechanism of Action of Aurein 1.1 on Bacterial Membranes

Introduction

Antimicrobial peptides (AMPs) represent a promising class of therapeutic agents to combat the rise of antibiotic-resistant pathogens.[1][2] Aurein 1.1 and its close analogue, Aurein 1.2, are short, 13-residue cationic antimicrobial peptides isolated from the skin secretions of the Australian tree frog, Litoria aurea.[3][4] These peptides exhibit broad-spectrum activity against various bacteria.[4] Structurally, this compound is unstructured in aqueous solution but adopts an α-helical conformation upon interaction with a lipid membrane environment.[5][6] This technical guide provides an in-depth analysis of the mechanism by which this compound interacts with and disrupts bacterial membranes, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations.

Core Mechanism of Action: The Carpet Model

The scientific consensus, supported by a range of biophysical studies, is that this compound acts via a "carpet model".[5][7][8][9][10] This mechanism is distinct from pore-forming models (e.g., barrel-stave or toroidal pore) and is characteristic of many short AMPs that are unable to span the full thickness of the lipid bilayer.[8] The process involves a surface-active disruption of the membrane rather than the formation of discrete, stable channels.[9]

The mechanism proceeds through several key stages:

-

Electrostatic Attraction: As a cationic peptide, this compound is initially attracted to the anionic components of bacterial membranes, such as phosphatidylglycerol (PG) lipids.[11][12][13] This electrostatic interaction facilitates its preferential accumulation on the bacterial surface over the largely zwitterionic membranes of eukaryotic cells.[11]

-

Surface Accumulation: The peptides bind to the membrane surface, lying parallel to the lipid headgroups and forming a "carpet-like" layer.[2][9]

-

Membrane Disruption and Micellization: Once a critical threshold concentration of the peptide is reached on the surface, it induces significant membrane stress.[9][13] This leads to a detergent-like disruption of the bilayer integrity, causing the formation of micelles or other lipid-peptide aggregates and ultimately leading to cell lysis.[9] Evidence from vesicle leakage experiments shows a total, non-sequential release of contents, characteristic of membrane dissolution rather than leakage through stable pores.[8][14]

Solid-state NMR and neutron reflectometry studies confirm that Aurein 1.2 (a close analogue) interacts primarily with the surface and headgroup region of the lipid bilayer without deep penetration into the hydrophobic core, which is consistent with the carpet mechanism.[3][5][9][10][15]

Quantitative Data Summary

The antimicrobial efficacy and membrane-disrupting activity of Aurein peptides have been quantified using various assays. The following tables summarize key findings from the literature.

Table 1: Antimicrobial Activity of Aurein Peptides This table presents the Minimum Inhibitory Concentration (MIC), the lowest concentration of the peptide that prevents visible growth of a microorganism.[16][17]

| Peptide | Bacterial Strain | MIC (µg/mL) | Reference |

| Aurein 1.2 | Escherichia coli | ~100 | [18] |

| Aurein 1.2 | Bacillus subtilis | ~30 | [18] |

Table 2: Membrane Permeabilization Activity of Aurein Peptides This table describes the peptide's ability to induce leakage from model lipid vesicles, a key indicator of membrane disruption.

| Peptide | Model Membrane Composition | Observation | Reference |

| Aurein 1.2 | POPC (Zwitterionic) | Induces dye leakage at high peptide/lipid ratios. | [8][14] |

| Aurein 1.2 | POPC/POPG (Anionic) | Shows enhanced interaction and lytic activity compared to neutral membranes. | [9][14] |

| Aurein 1.2 | DMPC (Zwitterionic) | Primarily surface interaction leading to disruption. | [10] |

| Aurein 1.2 | DMPC/DMPG (Anionic) | Enhanced interaction and disruption via carpet mechanism. | [10] |

Note: Aurein 1.2 is frequently used in biophysical studies as a representative of the this compound family.

Visualizations of Mechanism and Workflows

Diagram: The Carpet Model Mechanism of Action

The following diagram illustrates the sequential steps of the carpet model, from initial peptide binding to final membrane lysis.

Caption: this compound mechanism: attraction, carpet formation, and lysis.

Diagram: Experimental Workflow for Vesicle Dye Leakage Assay

This flowchart outlines the standard procedure for assessing membrane permeabilization using a dye leakage assay.

Caption: Workflow for the vesicle dye leakage fluorescence assay.

Detailed Experimental Protocols

Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol is adapted from standard broth microdilution methods used for AMPs.[1][16]

-

Bacterial Preparation: Inoculate a single colony of the test bacterium (e.g., E. coli ATCC 25922) into a sterile growth medium (e.g., Mueller-Hinton Broth). Incubate at 37°C with shaking until the culture reaches the mid-logarithmic growth phase.

-

Inoculum Standardization: Dilute the bacterial culture to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in fresh broth.

-

Peptide Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or 0.01% acetic acid).

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in the bacterial inoculum to achieve a range of final concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).

-

Controls: Include a positive control well (bacteria with no peptide) and a negative control well (sterile broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest peptide concentration at which no visible bacterial growth is observed.[16][17]

Protocol: Vesicle Dye Leakage Assay

This protocol outlines the steps to measure peptide-induced permeabilization of model membranes.[19][20]

-

Lipid Film Formation: Prepare a solution of desired lipids (e.g., POPC/POPG in a 3:1 molar ratio) in chloroform. Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the wall of a round-bottom flask. Place the flask under a vacuum for at least 2 hours to remove residual solvent.

-

Hydration: Hydrate the lipid film with a buffer solution (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4) containing a self-quenching concentration of a fluorescent dye (e.g., 50 mM carboxyfluorescein).

-

Vesicle Formation (LUVs): Subject the hydrated lipid suspension to several freeze-thaw cycles. Extrude the suspension 10-20 times through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a mini-extruder to form large unilamellar vesicles (LUVs).

-

Purification: Separate the dye-filled LUVs from unencapsulated dye using a size-exclusion chromatography column (e.g., Sephadex G-50).

-

Fluorescence Measurement: Dilute the purified LUV suspension in a cuvette or 96-well plate. Record the baseline fluorescence (Excitation/Emission wavelengths for carboxyfluorescein are ~490/520 nm).

-

Peptide Addition: Add this compound to the LUV suspension and monitor the increase in fluorescence over time. Dye release from the vesicles alleviates self-quenching, resulting in a higher fluorescence signal.

-

Normalization: After the reaction plateaus, add a small amount of a detergent (e.g., 0.1% Triton X-100) to lyse all vesicles, achieving 100% dye release. This value is used as the maximum fluorescence for normalization.

-

Calculation: Calculate the percentage of leakage induced by the peptide relative to the maximum fluorescence achieved with the detergent.

Protocol: Outer Membrane Permeabilization (NPN Uptake Assay)

This assay is specific for Gram-negative bacteria and measures the disruption of the outer membrane.[21]

-

Bacterial Preparation: Grow and wash bacterial cells (e.g., E. coli) as described in the MIC protocol. Resuspend the cells in a buffer (e.g., 5 mM HEPES, pH 7.2).

-

NPN Probe: Prepare a stock solution of the fluorescent probe N-phenyl-1-naphthylamine (NPN) in acetone. NPN fluoresces weakly in aqueous environments but strongly in the hydrophobic interior of membranes.

-

Assay Setup: In a fluorometer cuvette or 96-well plate, add the bacterial suspension and NPN to a final concentration of 10 µM.

-

Baseline Measurement: Record the stable, low baseline fluorescence.

-

Peptide Addition: Add this compound at the desired concentration. The disruption of the outer membrane allows NPN to partition into the hydrophobic regions of the membrane, causing a rapid increase in fluorescence intensity.

-

Data Recording: Monitor the fluorescence increase over time until a plateau is reached. The rate and magnitude of the fluorescence increase are proportional to the degree of outer membrane permeabilization.

Conclusion

This compound's mechanism of action against bacterial membranes is robustly defined by the carpet model. Its cationic and amphipathic properties drive its accumulation on the anionic bacterial surface, where it disrupts membrane integrity in a detergent-like manner without forming discrete pores.[9][10] This surface-level disruption is a key feature for short antimicrobial peptides. The quantitative data from MIC and vesicle leakage assays, combined with biophysical studies, consistently support this mechanism.[8][14][18] The provided protocols offer standardized methods for researchers to further investigate this compound and other AMPs, aiding in the development of novel antimicrobial therapeutics.

References

- 1. Antimicrobial Susceptibility Testing of Antimicrobial Peptides to Better Predict Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Membrane defects enhance the interaction of antimicrobial peptides, aurein 1.2 versus caerin 1.1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 8. Direct Visualization of Membrane Leakage Induced by the Antibiotic Peptides: Maculatin, Citropin, and Aurein - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The antimicrobial peptide aurein 1.2 disrupts model membranes via the carpet mechanism - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 11. The membrane activity of the antimicrobial peptide caerin 1.1 is pH dependent - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Could Cardiolipin Protect Membranes against the Action of Certain Antimicrobial Peptides? Aurein 1.2, a Case Study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Direct visualization of membrane leakage induced by the antibiotic peptides: maculatin, citropin, and aurein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. chemrxiv.org [chemrxiv.org]

- 16. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 17. idexx.dk [idexx.dk]

- 18. Interaction of the antimicrobial peptides caerin 1.1 and aurein 1.2 with intact bacteria by 2H solid-state NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 20. (89f) Pore Formation by Antimicrobial Peptides in Cell Membranes | AIChE [proceedings.aiche.org]

- 21. Membrane Permeabilization and Antimicrobial Activity of Recombinant Defensin-d2 and Actifensin against Multidrug-Resistant Pseudomonas aeruginosa and Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

Aurein 1.1: An In-Depth Technical Guide to its Antimicrobial Spectrum of Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aurein 1.1 is a member of the aurein family of antimicrobial peptides (AMPs), first isolated from the skin secretions of the Australian green and golden bell frog (Litoria aurea). These peptides represent a promising class of potential therapeutic agents due to their broad-spectrum antimicrobial activity and unique mechanism of action, which can be effective against antibiotic-resistant pathogens. This technical guide provides a comprehensive overview of the antimicrobial spectrum of activity of this compound and its close analog, Aurein 1.2. Due to the limited availability of specific quantitative data for this compound in the public domain, this document primarily presents data for Aurein 1.2, a well-studied peptide that differs from this compound by a single amino acid. This information is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel anti-infective and anticancer therapeutics.

Antimicrobial Spectrum of Activity

The aurein peptides exhibit a broad range of activity against various microorganisms, including Gram-positive and Gram-negative bacteria, fungi, and even cancer cells. The following tables summarize the available quantitative data on the minimum inhibitory concentrations (MICs) and 50% inhibitory concentrations (IC50) for Aurein 1.2.

Antibacterial Activity

Aurein 1.2 has demonstrated significant activity against a variety of bacterial species. It is particularly effective against Gram-positive bacteria, including clinically relevant strains.

Table 1: Minimum Inhibitory Concentration (MIC) of Aurein 1.2 against Bacteria

| Microorganism | Strain | MIC (µg/mL) | MIC (µM) | Reference |

| Bacillus subtilis | 30 | ~20.5 | [1] | |

| Escherichia coli | 100 | ~68.4 | [1] | |

| Staphylococcus aureus | ATCC 29213 | 8 | ~5.5 | |

| Staphylococcus aureus | (Methicillin-Resistant) | 8 | ~5.5 | |

| Enterococcus faecalis | ATCC 29212 | 8 | ~5.5 | |

| Enterococcus faecalis | (Vancomycin-Resistant) | 16 | ~11.0 | |

| Streptococcus pyogenes | ATCC 19615 | 4 | ~2.7 |

Note: Molar concentrations are estimated based on the approximate molecular weight of Aurein 1.2 (~1462 g/mol ).

Antifungal Activity

Studies on derivatives of Aurein 1.2 have indicated its potential as an antifungal agent, showing activity against pathogenic Candida species.

Table 2: Antifungal Activity of Aurein 1.2 Derivatives

| Microorganism | Activity | Reference |

| Candida species | Derivatives of Aurein 1.2 have shown inhibitory effects. |

Anticancer Activity

Aurein 1.2 has also been investigated for its cytotoxic activity against cancer cell lines, demonstrating its potential as an anticancer peptide.

Table 3: Cytotoxic Activity of Aurein 1.2 against Cancer Cells

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| T98G | Glioblastoma | 2 |

Hemolytic Activity

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental assay for evaluating the antimicrobial activity of a compound. The following is a detailed methodology for a typical broth microdilution MIC assay for antimicrobial peptides, based on Clinical and Laboratory Standards Institute (CLSI) guidelines.

Broth Microdilution MIC Assay

1. Materials:

- 96-well, sterile, non-treated polystyrene microtiter plates

- Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

- Bacterial strains for testing

- This compound peptide stock solution (lyophilized powder reconstituted in a suitable solvent, e.g., sterile water or 0.01% acetic acid)

- Sterile diluents (e.g., 0.9% saline, MHB)

- Spectrophotometer

2. Preparation of Bacterial Inoculum: a. From a fresh agar plate, select 3-5 isolated colonies of the test bacterium. b. Inoculate the colonies into a tube containing 4-5 mL of MHB. c. Incubate the broth culture at 35-37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be monitored using a spectrophotometer at a wavelength of 625 nm. d. Dilute the adjusted bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

3. Preparation of Peptide Dilutions: a. Prepare a stock solution of the this compound peptide. b. Perform serial two-fold dilutions of the peptide stock solution in MHB directly in the 96-well microtiter plate to achieve a range of desired concentrations. Typically, 50 µL of MHB is added to wells 2 through 12. 100 µL of the peptide stock solution is added to well 1, and then 50 µL is serially transferred from well 1 to well 11, with mixing at each step.

4. Inoculation and Incubation: a. Add 50 µL of the prepared bacterial inoculum to each well (wells 1-11), bringing the final volume to 100 µL. b. Well 11 will serve as a positive control for bacterial growth (containing bacteria but no peptide). c. Well 12 will serve as a negative control (containing MHB only) to ensure the sterility of the medium. d. Seal the plate to prevent evaporation and incubate at 35-37°C for 16-20 hours.

5. Determination of MIC: a. After incubation, visually inspect the plate for bacterial growth (turbidity). b. The MIC is defined as the lowest concentration of the peptide that completely inhibits visible growth of the bacterium. c. Optionally, the optical density at 600 nm (OD₆₀₀) can be measured using a microplate reader to quantify bacterial growth.

Mechanism of Action: The Carpet Model

The antimicrobial activity of Aurein 1.2 is primarily attributed to its ability to disrupt the integrity of microbial cell membranes. The proposed mechanism of action is the "carpet model". This model describes a multi-step process that leads to membrane permeabilization and cell death.

Caption: The Carpet Model mechanism of action for this compound.

Description of the Carpet Model Signaling Pathway:

-

Initial Interaction and Binding: Positively charged this compound peptides are electrostatically attracted to the negatively charged components of the bacterial cell membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.

-

Peptide Aggregation and 'Carpet' Formation: As the peptide concentration on the membrane surface increases, the peptides aggregate and align parallel to the lipid bilayer, forming a "carpet-like" layer covering the membrane surface.

-

Membrane Disruption and Micellization: Once a threshold concentration is reached, the accumulated peptides induce significant tension and curvature stress on the membrane. This leads to a detergent-like effect, causing the membrane to disintegrate into micelle-like structures. This disruption is a key feature of the carpet model, distinguishing it from pore-forming mechanisms.

-

Cell Lysis: The loss of membrane integrity results in the leakage of intracellular contents and ultimately leads to cell death.

Conclusion

This compound and its analogs, such as Aurein 1.2, represent a promising class of antimicrobial peptides with a broad spectrum of activity against bacteria, fungi, and cancer cells. Their membrane-disrupting mechanism of action makes them attractive candidates for combating drug-resistant pathogens. While more specific quantitative data for this compound is needed to fully elucidate its therapeutic potential, the information available for Aurein 1.2 provides a strong foundation for further research and development. The detailed experimental protocols and the understanding of its mechanism of action provided in this guide are intended to facilitate these efforts and accelerate the translation of these potent natural compounds into novel therapeutic agents.

References

Aurein 1.1: A Technical Guide to its Antimicrobial Activity Against Gram-Positive Bacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aurein 1.1 is a cationic antimicrobial peptide (AMP) originally isolated from the skin secretions of the Australian green and golden bell frog, Litoria aurea.[1][2] As a member of the aurein family of peptides, it has garnered significant interest for its broad-spectrum antimicrobial properties, particularly against Gram-positive bacteria.[2][3] Comprising a short chain of 13 amino acids (GLFDIIKKIAESF-NH2), Aurein 1.2, a closely related and extensively studied variant, is one of the smallest known amphibian-derived antimicrobial peptides.[2][4] Its amphipathic α-helical structure is a key determinant of its biological activity, allowing it to interact with and disrupt bacterial cell membranes.[3][5] This technical guide provides an in-depth overview of the activity of this compound and its analogues against Gram-positive bacteria, focusing on its mechanism of action, quantitative efficacy, and the experimental protocols used for its evaluation.

Mechanism of Action

The primary mechanism of action of this compound against Gram-positive bacteria involves the perturbation and disruption of the cell membrane.[6][7] Unlike some antimicrobial peptides that form discrete pores, this compound is widely reported to act via a "carpet-like" mechanism.[7][8][9]

In this model, the positively charged peptide monomers initially interact electrostatically with the negatively charged components of the Gram-positive bacterial cell wall and membrane, such as teichoic and lipoteichoic acids.[10] This interaction leads to an accumulation of peptide on the membrane surface. Once a threshold concentration is reached, the peptides cooperatively disrupt the lipid bilayer in a detergent-like manner, leading to membrane permeabilization, leakage of intracellular contents, and ultimately, cell death.[7][8] This membrane-centric action is a hallmark of many cationic AMPs and is considered a key reason for the low incidence of bacterial resistance development.[2][4]

Some studies also suggest that after crossing the cell membrane, this compound may have intracellular targets, potentially interfering with essential processes such as DNA and protein synthesis, though membrane disruption remains its most well-documented activity.[4][6]

Quantitative Antimicrobial Activity

The efficacy of this compound and its analogues is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that completely inhibits the visible growth of a microorganism. The following table summarizes the reported MIC values for Aurein 1.2 against a range of Gram-positive bacteria.

| Bacterial Species | Strain(s) | MIC (mg/L) | Reference(s) |

| Staphylococcus aureus | ATCC 29213 (MSSA) | 1-16 | [2][4] |

| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 1-16 | [4] |

| Enterococcus faecalis | Vancomycin-Resistant (VRE) | 1-16 | [2][4] |

| Streptococcus pyogenes | Clinical Isolates | 1-16 | [2][4] |

| Bacillus subtilis | Not specified | ~30 µg/mL | [10] |

| Bacillus cereus | Not specified | Broad-spectrum activity | [3] |

| Leuconostoc lactis | Not specified | Broad-spectrum activity | [3] |

| Staphylococcus epidermidis | Not specified | Broad-spectrum activity | [3] |

Note: The original research often refers to Aurein 1.2, which is structurally and functionally very similar to this compound. The MIC values are presented as a range to reflect the variability observed across different studies and bacterial isolates.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The MIC of this compound is commonly determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).[11][12][13]

Methodology:

-

Preparation of Bacterial Inoculum: A fresh overnight culture of the target Gram-positive bacterium is diluted in a suitable broth (e.g., Mueller-Hinton Broth) to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.[11]

-

Serial Dilution of this compound: The peptide is serially diluted in the broth in a 96-well microtiter plate to achieve a range of concentrations.

-

Inoculation: Each well containing the diluted peptide is inoculated with the standardized bacterial suspension.

-

Controls: Positive (bacteria in broth without peptide) and negative (broth only) controls are included.[12]

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).[12]

-

Determination of MIC: The MIC is recorded as the lowest concentration of the peptide at which no visible bacterial growth is observed.[11]

Membrane Permeabilization Assay

To confirm that this compound disrupts the bacterial membrane, a membrane permeabilization assay using a fluorescent dye, such as propidium iodide (PI) or 3,3'-Dipropylthiadicarbocyanine iodide (DiSC3(5)), can be employed.[3][14]

Methodology (using DiSC3(5)):

-

Bacterial Cell Preparation: Mid-logarithmic phase Gram-positive bacteria are harvested, washed, and resuspended in a suitable buffer (e.g., HEPES buffer with glucose).[14]

-

Dye Loading: The bacterial suspension is incubated with DiSC3(5), a membrane potential-sensitive dye. The dye is quenched as it accumulates in polarized membranes.

-

Baseline Fluorescence Measurement: The baseline fluorescence of the dye-loaded cells is measured using a fluorometer.

-

Addition of this compound: this compound is added to the cell suspension at various concentrations (e.g., 1x, 2x, 4x MIC).

-

Fluorescence Monitoring: The fluorescence intensity is monitored over time. Membrane depolarization and permeabilization caused by the peptide lead to the release of the dye and a subsequent increase in fluorescence.[3]

-

Controls: Untreated cells and cells treated with a known membrane-disrupting agent can be used as negative and positive controls, respectively.

Signaling Pathways

Currently, the primary mode of action of this compound is understood to be the direct physical disruption of the bacterial membrane, which is a non-receptor-mediated process. Therefore, it does not directly target or modulate specific bacterial signaling pathways in the way that some traditional antibiotics do. The rapid lytic action of the peptide often precedes any significant cellular signaling response to the damage. Gram-positive bacteria do utilize complex peptide-based signaling systems for processes like quorum sensing, but this compound's action is external to these pathways.[15][16]

Conclusion

This compound is a potent antimicrobial peptide with significant activity against a range of Gram-positive bacteria, including clinically relevant antibiotic-resistant strains. Its efficacy stems from its ability to rapidly permeabilize and disrupt the bacterial cell membrane via a "carpet-like" mechanism. The quantitative data from MIC assays consistently demonstrate its inhibitory effects at low concentrations. The experimental protocols outlined in this guide provide a framework for the continued investigation and evaluation of this compound and its analogues as potential therapeutic agents in the fight against Gram-positive bacterial infections.

References

- 1. Aurein - Wikipedia [en.wikipedia.org]

- 2. In Vitro Activity of Aurein 1.2 Alone and in Combination with Antibiotics against Gram-Positive Nosocomial Cocci - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effect of Membrane Composition on Antimicrobial Peptides Aurein 2.2 and 2.3 From Australian Southern Bell Frogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Alanine Scanning Studies of the Antimicrobial Peptide Aurein 1.2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Novel Strategy for the Design of Aurein 1.2 Analogs with Enhanced Bioactivities by Conjunction of Cell-Penetrating Regions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The antimicrobial peptides and their potential clinical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. e-century.us [e-century.us]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Interaction of the antimicrobial peptides caerin 1.1 and aurein 1.2 with intact bacteria by 2H solid-state NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. youtube.com [youtube.com]

- 13. m.youtube.com [m.youtube.com]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Biosynthesis of Peptide Signals in Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

Aurein 1.1: A Technical Guide to its Activity Against Gram-Negative Bacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antimicrobial resistance is a critical global health threat, necessitating the development of novel therapeutic agents. Antimicrobial peptides (AMPs), components of the innate immune system of many organisms, represent a promising class of molecules with potent activity against a broad spectrum of pathogens. Aurein 1.1, a 13-amino-acid cationic peptide (GLFDIVKKVVGAF-NH2) isolated from the Australian tree frog, Litoria aurea, has demonstrated notable antimicrobial properties. This technical guide provides an in-depth analysis of the activity of this compound against Gram-negative bacteria, focusing on its mechanism of action, supported by quantitative data and detailed experimental protocols.

Mechanism of Action

The primary mechanism of action of this compound against Gram-negative bacteria involves the disruption of the bacterial cell membrane. Unlike many antibiotics that target specific intracellular processes, this compound directly interacts with the bacterial membranes, leading to a rapid bactericidal effect. This membrane-centric action is a key advantage, as it is less likely to induce resistance compared to traditional antibiotics.

The "Carpet" Model

The activity of this compound is best described by the "carpet" model. In this model, the cationic peptide molecules are initially attracted to the anionic surface of the Gram-negative outer membrane, which is rich in lipopolysaccharide (LPS). The peptides then accumulate on the membrane surface, forming a "carpet-like" layer. Once a threshold concentration is reached, the peptides induce membrane permeabilization and disruption, leading to the leakage of intracellular contents and ultimately, cell death. This process does not involve the formation of discrete pores, but rather a more generalized destabilization of the membrane structure.

Quantitative Data on Antimicrobial Activity

Quantitative data on the antimicrobial activity of this compound against a wide range of Gram-negative bacteria is limited in publicly available literature. However, studies on the closely related peptide, Aurein 1.2, provide valuable insights. The minimal inhibitory concentration (MIC) is a key measure of an antimicrobial agent's potency.

| Gram-Negative Bacterium | This compound MIC (µg/mL) | Aurein 1.2 MIC (µg/mL) |

| Escherichia coli | ~100 | ~100 |

| Pseudomonas aeruginosa | Data not available | Data not available |

| Klebsiella pneumoniae | Data not available | Data not available |

| Salmonella enterica | Data not available | Data not available |

| Acinetobacter baumannii | Data not available | Data not available |

Note: The MIC value for E. coli is based on available data for Aurein 1.2, a closely related peptide, and should be considered an approximation for this compound. Further research is required to establish the specific MIC values of this compound against a broader panel of Gram-negative pathogens.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of antimicrobial peptides like this compound against Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

This assay determines the lowest concentration of an antimicrobial peptide that inhibits the visible growth of a microorganism.

Materials:

-

This compound peptide

-

Gram-negative bacterial strains

-

Mueller-Hinton Broth (MHB), cation-adjusted

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator

Procedure:

-

Bacterial Culture Preparation: Inoculate a single colony of the test bacterium into MHB and incubate overnight at 37°C with shaking.

-

Dilute the overnight culture in fresh MHB to achieve a starting inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Peptide Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or 0.01% acetic acid).

-

Perform serial two-fold dilutions of the peptide stock solution in MHB in the wells of a 96-well plate.

-

Inoculation: Add an equal volume of the prepared bacterial suspension to each well containing the peptide dilutions.

-

Include a positive control (bacteria without peptide) and a negative control (broth only) on each plate.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Reading Results: The MIC is determined as the lowest concentration of the peptide at which there is no visible turbidity. This can be confirmed by measuring the optical density at 600 nm (OD600).

Outer Membrane Permeabilization Assay (NPN Uptake)

This assay measures the ability of a peptide to disrupt the outer membrane of Gram-negative bacteria using the fluorescent probe N-phenyl-1-naphthylamine (NPN).

Materials:

-

This compound peptide

-

Gram-negative bacterial strains

-

HEPES buffer (5 mM, pH 7.2)

-

N-phenyl-1-naphthylamine (NPN) stock solution (in acetone)

-

Polymyxin B (positive control)

-

Fluorometer

Procedure:

-

Bacterial Preparation: Grow bacteria to mid-log phase, harvest by centrifugation, and wash twice with HEPES buffer.

-

Resuspend the bacterial pellet in HEPES buffer to an OD600 of 0.5.

-

Assay Setup: In a 96-well black microplate, add the bacterial suspension.

-

Add NPN to a final concentration of 10 µM.

-

Add varying concentrations of this compound to the wells. Include a positive control (Polymyxin B) and a negative control (buffer only).

-

Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of 350 nm and an emission wavelength of 420 nm.

-

An increase in fluorescence indicates the uptake of NPN due to outer membrane permeabilization.

Cytoplasmic Membrane Depolarization Assay (diSC3-5)

This assay assesses the peptide's ability to depolarize the cytoplasmic membrane using the potential-sensitive fluorescent dye diSC3-5.

Materials:

-

This compound peptide

-

Gram-negative bacterial strains

-

HEPES buffer (5 mM, pH 7.2) containing 20 mM glucose

-

diSC3-5 stock solution (in ethanol)

-

KCl

-

Fluorometer

Procedure:

-

Bacterial Preparation: Grow bacteria to mid-log phase, harvest, and wash as described for the NPN assay.

-

Resuspend the cells in HEPES buffer.

-

Dye Loading: Add diSC3-5 to a final concentration of 0.4 µM and incubate in the dark until the fluorescence signal is stable (quenched).

-

Add KCl to a final concentration of 100 mM to equilibrate the potassium ion concentration across the membrane.

-

Assay: Add varying concentrations of this compound to the cell suspension.

-

Fluorescence Measurement: Monitor the increase in fluorescence (de-quenching) at an excitation wavelength of 622 nm and an emission wavelength of 670 nm.

-

An increase in fluorescence indicates depolarization of the cytoplasmic membrane.

Signaling Pathways and Logical Relationships

While this compound's primary mode of action is direct membrane disruption, the interaction of antimicrobial peptides with the Gram-negative cell envelope can trigger downstream signaling pathways that contribute to bacterial stress and death. The following diagrams illustrate these potential interactions and experimental workflows.

Caption: Proposed mechanism of this compound activity via the "carpet" model.

Caption: Workflow for the experimental evaluation of this compound.

Caption: General signaling cascade in response to antimicrobial peptides.

Conclusion

This compound is a promising antimicrobial peptide with a rapid, membrane-disrupting mechanism of action against Gram-negative bacteria. Its activity, likely proceeding through the "carpet" model, makes it a valuable candidate for further investigation in the fight against antibiotic-resistant infections. While more extensive quantitative data on its activity against a wider range of clinically relevant Gram-negative pathogens is needed, the experimental protocols and mechanistic understanding outlined in this guide provide a solid foundation for future research and development. The potential for this compound to circumvent traditional resistance mechanisms highlights its significance as a potential next-generation therapeutic.

The Antifungal Potential of Aurein 1.1 Against Candida Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Candida species represent a significant and growing threat to public health, largely due to their increasing resistance to conventional antifungal agents and their ability to form resilient biofilms. Antimicrobial peptides (AMPs) have emerged as a promising class of therapeutics to combat these challenges. This technical guide provides an in-depth analysis of the antifungal properties of the amphibian-derived peptide, Aurein 1.1, and its close analogue, Aurein 1.2, against various Candida species. While specific quantitative data for this compound is limited in publicly available literature, this guide synthesizes the existing data for closely related Aurein peptides to provide a comprehensive overview of their potential. This document details their mechanism of action, summarizes their in vitro efficacy, outlines key experimental protocols for their evaluation, and visualizes relevant biological pathways and experimental workflows.

Introduction

Invasive fungal infections, particularly those caused by Candida species, are a leading cause of morbidity and mortality, especially in immunocompromised individuals. The rise of multidrug-resistant strains, such as Candida auris, necessitates the development of novel antifungal agents with alternative mechanisms of action. This compound, a cationic antimicrobial peptide isolated from the Australian green and golden bell frog, Litoria aurea, and its extensively studied analogue, Aurein 1.2, have demonstrated broad-spectrum antimicrobial activity. This guide focuses on their potential as anti-Candida agents.

Quantitative Data on Antifungal Activity

The following tables summarize the available quantitative data for Aurein 1.2 and its derivatives against various Candida species. This data is presented as a proxy for the potential activity of this compound, given their structural and functional similarities.

Table 1: In Vitro Antifungal Activity of Aurein 1.2 and its Derivatives against Planktonic Candida Cells

| Peptide | Candida Species | MIC (µg/mL) | MFC (µg/mL) | Assay Method | Reference |

| K-aurein (Aurein 1.2 derivative) | C. albicans (clinical isolates) | 62.50 | 62.50 | Broth Microdilution | [1] |

| Aurein 1.2 | C. albicans | - | - | - | [2] |

Table 2: Anti-Biofilm Activity of Aurein 1.2 Derivatives

| Peptide | Candida Species | Biofilm Inhibition (%) | Concentration (µg/mL) | Assay Method | Reference |

| K-aurein | C. albicans (clinical isolates) | >90 | 62.50 | Biomass Quantification |

Mechanism of Action

The primary mechanism of action for Aurein peptides against Candida species is believed to be the disruption of the cell membrane's integrity. As cationic and amphipathic molecules, they preferentially interact with the negatively charged components of the fungal cell membrane. This interaction leads to membrane permeabilization, leakage of intracellular contents, and ultimately, cell death.

Beyond direct membrane disruption, evidence suggests that antimicrobial peptides can induce more complex cellular responses, including the production of reactive oxygen species (ROS), which contribute to cellular damage.

Hypothetical Signaling Pathway in Candida albicans in Response to this compound-Induced Membrane Stress

While specific signaling pathways activated by this compound in Candida have not been fully elucidated, it is hypothesized that the membrane stress caused by the peptide would trigger the High Osmolarity Glycerol (HOG) pathway, a critical stress response pathway in fungi.

Caption: Hypothetical activation of the HOG pathway in Candida in response to this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the antifungal properties of peptides like this compound.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC)

The broth microdilution method is a standard assay for determining the MIC of an antimicrobial agent.

Caption: Workflow for MIC and MFC determination using broth microdilution.

Protocol:

-

Peptide Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile deionized water or 0.01% acetic acid).

-

Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the peptide in RPMI-1640 medium to achieve a range of desired concentrations.

-

Inoculum Preparation: Culture the Candida strain on Sabouraud Dextrose Agar (SDA) at 35°C. Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 to achieve a final concentration of approximately 1-5 x 10^3 CFU/mL.

-

Inoculation: Add the fungal inoculum to each well of the microtiter plate containing the peptide dilutions. Include positive (no peptide) and negative (no inoculum) controls.

-

Incubation: Incubate the plate at 35°C for 24-48 hours.

-

MIC Determination: The MIC is the lowest concentration of the peptide that completely inhibits visible growth.

-

MFC Determination: To determine the MFC, aliquot a small volume from each well showing no visible growth and plate it onto SDA plates. Incubate the plates at 35°C for 24-48 hours. The MFC is the lowest peptide concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.

Biofilm Inhibition and Disruption Assays

The crystal violet assay is a common method to quantify total biofilm biomass.

Caption: Workflow for the crystal violet biofilm assay.

Protocol:

-

Inoculum Preparation: Prepare a standardized Candida suspension as described for the MIC assay.

-

Biofilm Formation:

-

Inhibition Assay: Add the Candida suspension and various concentrations of this compound to the wells of a 96-well plate.

-

Disruption Assay: First, allow biofilms to form by incubating the Candida suspension in the plate for 24 hours. Then, remove the medium and add fresh medium containing various concentrations of this compound.

-

-

Incubation: Incubate the plate at 37°C for 24-48 hours.

-

Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove non-adherent cells.

-

Fixation: Fix the biofilms with methanol for 15 minutes.

-

Staining: Stain the biofilms with 0.1% crystal violet solution for 20 minutes.

-

Washing: Wash the wells with water to remove excess stain.

-

Solubilization: Add 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet.

-

Quantification: Measure the absorbance of the solubilized stain in a microplate reader at a wavelength of 570 nm. A reduction in absorbance compared to the control (no peptide) indicates biofilm inhibition or disruption.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is a common method to evaluate the cytotoxicity of a compound on mammalian cells.

Caption: Workflow for the MTT cytotoxicity assay.

Protocol:

-

Cell Seeding: Seed mammalian cells (e.g., human keratinocytes, fibroblasts) in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Peptide Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include a positive control (e.g., Triton X-100 for cell lysis) and a negative control (untreated cells).

-

Incubation: Incubate the plate for a specified period (e.g., 24 or 48 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader. A decrease in absorbance in treated cells compared to the negative control indicates a reduction in cell viability and thus, cytotoxicity.

Conclusion and Future Directions

This compound and its analogues represent a promising avenue for the development of novel antifungal therapies against Candida species. Their potent fungicidal activity, including efficacy against biofilms, and their membrane-disrupting mechanism of action make them attractive candidates to overcome existing resistance issues. However, a more comprehensive evaluation of this compound is required, including the generation of robust MIC and MFC data against a wider range of clinical Candida isolates, including non-albicans species. Further research should also focus on elucidating the specific signaling pathways in Candida that are triggered by these peptides and on optimizing their therapeutic index to ensure high efficacy with minimal host cytotoxicity. In vivo studies are a critical next step to validate the therapeutic potential of this compound in relevant infection models.

References

- 1. Dimerization of aurein 1.2: effects in structure, antimicrobial activity and aggregation of Cândida albicans cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. K-aurein: A notable aurein 1.2-derived peptide that modulates Candida albicans filamentation and reduces biofilm biomass - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Anticancer Mechanism of Aurein Peptides

Disclaimer: This document focuses predominantly on Aurein 1.2, a well-researched antimicrobial and anticancer peptide. While the user requested information on Aurein 1.1, the available scientific literature provides more extensive data on the closely related Aurein 1.2. The mechanisms of action for peptides within the same family are generally considered to be highly similar.

Introduction

Aurein 1.2 is a 13-amino acid cationic peptide (GLFDIIKKIAESF) originally isolated from the Australian green and golden bell frog, Litoria aurea.[1][2] It exhibits a broad spectrum of activity against various cancer cell lines while showing minimal toxicity to normal cells, making it a subject of significant interest in the development of novel cancer therapeutics.[1][2] Aurein 1.2's anticancer effects are primarily attributed to a dual mechanism: direct disruption of the cancer cell membrane leading to necrosis and the induction of programmed cell death, or apoptosis, through intracellular pathways.[1][2]

Core Mechanism of Action

Aurein 1.2's efficacy stems from its ability to selectively target and compromise cancer cells through two distinct but complementary pathways.

Selective Membrane Interaction and Lysis (Necrosis)